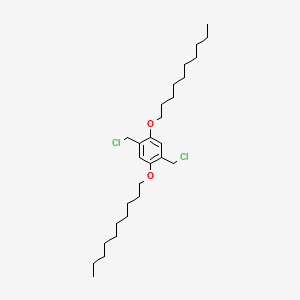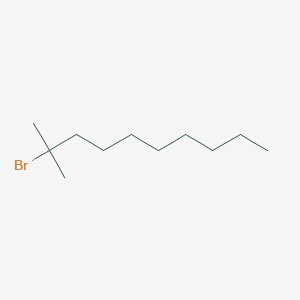![molecular formula C17H15F3N4O5 B14247274 2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine CAS No. 210107-39-4](/img/structure/B14247274.png)
2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is a synthetic nucleoside analog This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which are known for their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazirine ring: This is achieved through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Coupling with uridine: The diazirine-containing intermediate is then coupled with 2’-deoxyuridine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and diazirine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The diazirine group allows for covalent bonding with target molecules upon UV activation, making it a valuable tool for studying molecular interactions and identifying binding partners.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-5-{4-(trifluoromethyl)phenyl}uridine: Lacks the diazirine ring but retains the trifluoromethyl group.
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}cytidine: Similar structure but with a cytidine base instead of uridine.
Uniqueness
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination provides distinct chemical properties, such as the ability to form covalent bonds upon UV activation, making it particularly useful in photoaffinity labeling and molecular interaction studies.
Eigenschaften
CAS-Nummer |
210107-39-4 |
|---|---|
Molekularformel |
C17H15F3N4O5 |
Molekulargewicht |
412.32 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H15F3N4O5/c18-17(19,20)16(22-23-16)9-3-1-8(2-4-9)10-6-24(15(28)21-14(10)27)13-5-11(26)12(7-25)29-13/h1-4,6,11-13,25-26H,5,7H2,(H,21,27,28)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
GTCQKELZFZJEFP-YNEHKIRRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


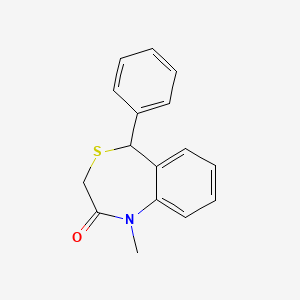
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
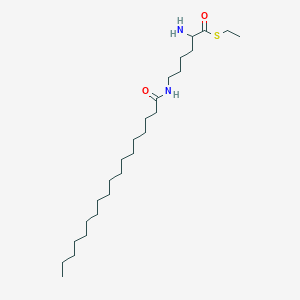
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
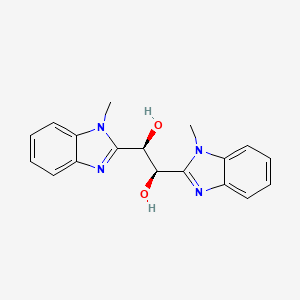
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
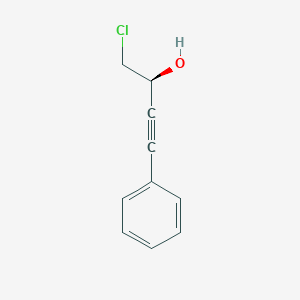
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
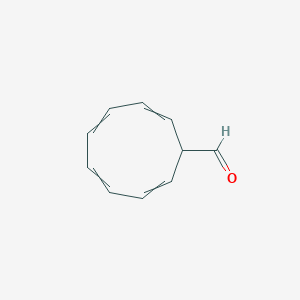
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
